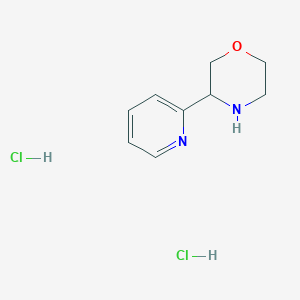
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide is a chemical compound with the molecular formula C24H26NOP and a molecular weight of 375.44 g/mol . . This compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide typically involves the reaction of diphenylphosphine oxide with a cyclohexylamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Análisis De Reacciones Químicas
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparación Con Compuestos Similares
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: This compound has a similar structure but lacks the cyclohexylamino group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound has a different substituent on the phenyl ring, which affects its chemical properties and applications.
Propiedades
Fórmula molecular |
C24H26NOP |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-diphenylphosphorylaniline |
InChI |
InChI=1S/C24H26NOP/c26-27(21-14-6-2-7-15-21,22-16-8-3-9-17-22)24-19-11-10-18-23(24)25-20-12-4-1-5-13-20/h2-3,6-11,14-20,25H,1,4-5,12-13H2 |
Clave InChI |
YORNDVJOPZBWFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B14787157.png)





![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B14787220.png)
![Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)




